molecular formula C14H12N2O3S B2658149 2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide CAS No. 831253-04-4

2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide

Cat. No.: B2658149
CAS No.: 831253-04-4
M. Wt: 288.32
InChI Key: QZJYKQRNIIEFFS-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide is an organic compound characterized by the presence of a benzamide core substituted with a methylsulfanyl group at the 2-position and a nitrophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide typically involves the following steps:

    Thioether Formation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol, such as methylthiol, in the presence of a base.

    Amidation: The final step involves the formation of the benzamide linkage through a reaction between the substituted benzoyl chloride and the amine group of the nitrophenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitrophenyl acetate: Similar in structure but with an acetate group instead of a benzamide linkage.

    2-{[4-(methylsulfanyl)-3-nitrophenyl]formamido}acetic acid: Contains a formamido group and an acetic acid moiety.

Uniqueness

2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a methylsulfanyl group allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-methylsulfanyl-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-20-13-8-3-2-7-12(13)14(17)15-10-5-4-6-11(9-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJYKQRNIIEFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326492
Record name 2-methylsulfanyl-N-(3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

831253-04-4
Record name 2-methylsulfanyl-N-(3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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